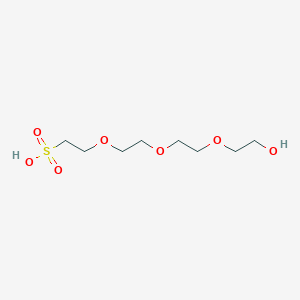
Disodium phenylthiocarbamoylmethylenediphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FR-78844 is a potent and orally active bone resorption inhibitor. It has shown potential in the research of diabetes-associated osteopenia, a condition characterized by reduced bone mineral density. The compound is known for its ability to attenuate the decrease of metaphyseal bone mineral density in animal models, specifically in streptozotocin-induced diabetic rats .
Métodos De Preparación
The synthetic routes and reaction conditions for FR-78844 are not extensively detailed in the available literature. the compound’s molecular formula is C8H9NNa2O6P2S, and its molecular weight is 355.15 g/mol . Industrial production methods typically involve the synthesis of the compound under controlled conditions to ensure purity and efficacy. The exact synthetic pathways and industrial production methods would require access to proprietary or detailed scientific publications.
Análisis De Reacciones Químicas
FR-78844 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s structure suggests it may participate in redox reactions, although specific details are not provided.
Substitution Reactions: Given its functional groups, FR-78844 can undergo substitution reactions, particularly involving its phosphorus and sulfur atoms.
Common Reagents and Conditions: Typical reagents for these reactions would include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions would vary based on the desired reaction pathway.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. Detailed reaction mechanisms and products would require further experimental data.
Aplicaciones Científicas De Investigación
FR-78844 has several scientific research applications, including:
Chemistry: It is used as a model compound to study bone resorption inhibition and related chemical pathways.
Biology: The compound is utilized in biological studies to understand its effects on bone mineral density and its potential therapeutic applications.
Medicine: FR-78844 is researched for its potential in treating conditions like diabetes-associated osteopenia.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents targeting bone resorption and related conditions.
Mecanismo De Acción
FR-78844 exerts its effects by inhibiting bone resorption. The exact molecular targets and pathways involved are not fully detailed in the available literature. it is known to significantly attenuate the decrease of metaphyseal bone mineral density in animal models, suggesting its action on bone resorption pathways . Further research is needed to elucidate the precise mechanism of action and molecular targets.
Comparación Con Compuestos Similares
FR-78844 can be compared with other bone resorption inhibitors. Similar compounds include:
Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.
Risedronate: Another bisphosphonate with similar mechanisms of action.
Zoledronic Acid: A potent bisphosphonate used in treating various bone diseases.
FR-78844 is unique in its specific application for diabetes-associated osteopenia, whereas the other compounds are more broadly used for various bone resorption conditions. The uniqueness of FR-78844 lies in its potential for targeted therapeutic applications in diabetic patients .
Propiedades
Número CAS |
112856-39-0 |
|---|---|
Fórmula molecular |
C8H9NNa2O6P2S |
Peso molecular |
355.15 g/mol |
Nombre IUPAC |
disodium;[2-anilino-1-[hydroxy(oxido)phosphoryl]-2-sulfanylideneethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H11NO6P2S.2Na/c10-16(11,12)8(17(13,14)15)7(18)9-6-4-2-1-3-5-6;;/h1-5,8H,(H,9,18)(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
KTGBYROLTNECAS-UHFFFAOYSA-L |
SMILES isomérico |
C1=CC=C(C=C1)N=C(C(P(=O)(O)[O-])P(=O)(O)[O-])S.[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
112856-39-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
disodium phenylthiocarbamoylmethylenediphosphonate FR 78844 FR-78844 FR78844 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



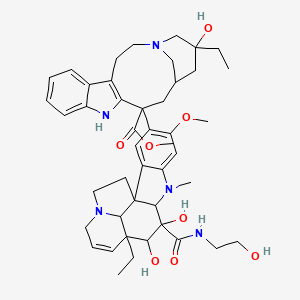
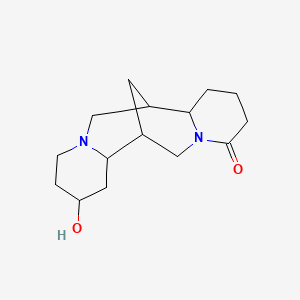
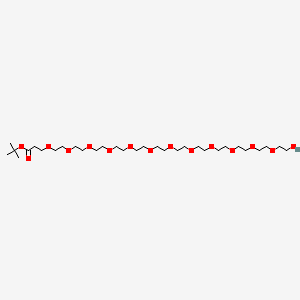
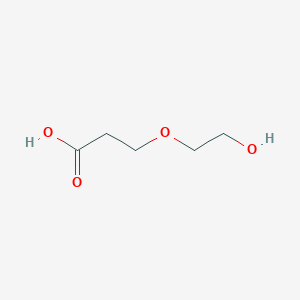
![2-[2-(Methylamino)ethoxy]ethan-1-ol](/img/structure/B1673961.png)
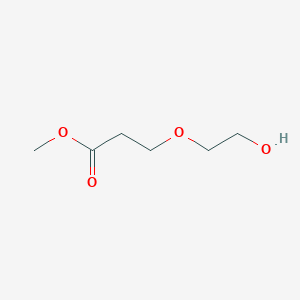

![[2-(2-Hydroxyethoxy)ethoxy]acetic Acid](/img/structure/B1673964.png)
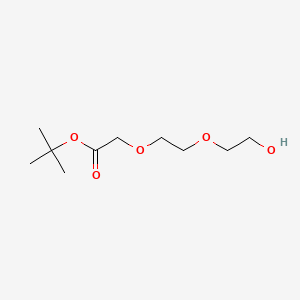
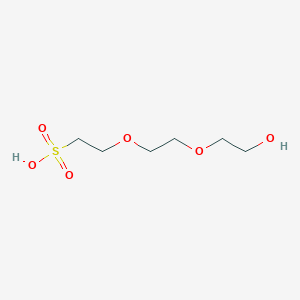

![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)
